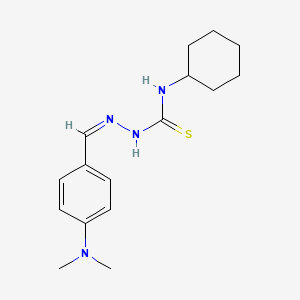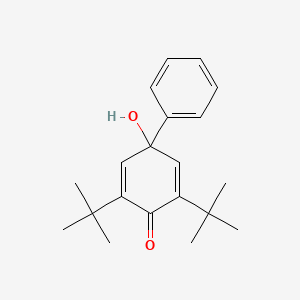
2,6-Ditert-butyl-4-hydroxy-4-phenylcyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one is an organic compound with the molecular formula C20H26O2. It is known for its unique structure, which includes two tert-butyl groups and a phenyl group attached to a cyclohexadienone ring. This compound is often used in various chemical research and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one typically involves the reaction of 2,6-ditert-butylphenol with benzaldehyde under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps, such as recrystallization or distillation, to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced forms.
Substitution: The phenyl group or tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the prevention of oxidative stress-related diseases.
Industry: It is used in the formulation of products that require resistance to thermal and oxidative degradation, such as plastics and rubber.
作用機序
The mechanism of action of 2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include various reactive oxygen species (ROS) and free radicals, which are stabilized by the compound through hydrogen bonding and electron transfer processes.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one: Similar in structure but with a methyl group instead of a phenyl group.
2,6-Di-tert-butyl-1,4-benzoquinone: An oxidized form with a quinone structure.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains an aldehyde group instead of a cyclohexadienone ring.
Uniqueness
2,6-Ditert-butyl-4-hydroxy-4-phenyl-2,5-cyclohexadien-1-one is unique due to its combination of tert-butyl and phenyl groups, which confer both stability and reactivity. This makes it particularly useful in applications requiring robust antioxidant properties and resistance to oxidative degradation.
特性
分子式 |
C20H26O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-hydroxy-4-phenylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H26O2/c1-18(2,3)15-12-20(22,14-10-8-7-9-11-14)13-16(17(15)21)19(4,5)6/h7-13,22H,1-6H3 |
InChIキー |
UNWLQKDNYSEWNI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)

methanamine](/img/structure/B11943632.png)
![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
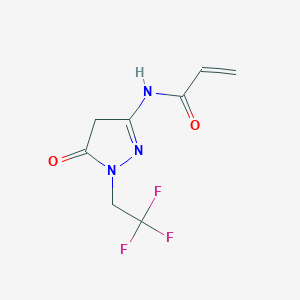

![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
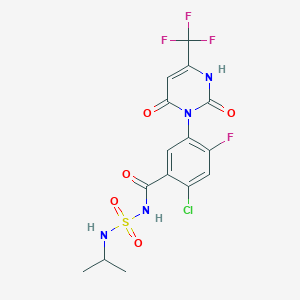
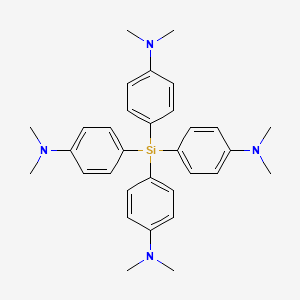
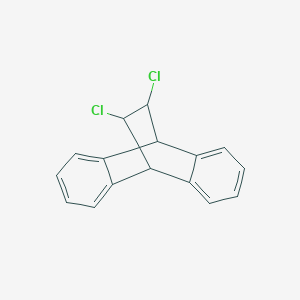
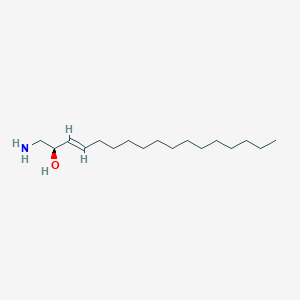
![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)
